molecular formula C11H10N4O3 B5573013 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B5573013
M. Wt: 246.22 g/mol
InChI Key: WRAVWDZOMFHUFC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a triazole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 1H-1,2,4-triazole-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group, where various nucleophiles can replace the amide hydrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound shows promise in medicinal chemistry as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.

Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the triazole moiety can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Comparison:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity compared to the sulfonamide derivatives.
  • The triazole moiety enhances the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
  • The benzodioxin ring in all these compounds provides a common structural motif that contributes to their stability and hydrophobic interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-11(10-12-6-13-15-10)14-7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5-6H,3-4H2,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAVWDZOMFHUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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